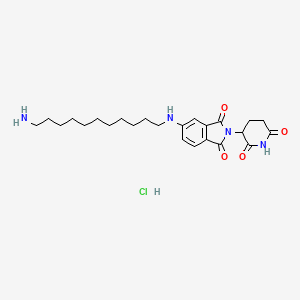

Pomalidomide-5-C11-NH2 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pomalidomide-5-C11-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be connected to a ligand for protein by a linker to form PROTAC (Proteolysis Targeting Chimera), a technology used to degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C11-NH2 (hydrochloride) involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then further processed to achieve the final product .

Industrial Production Methods

Industrial production of Pomalidomide-5-C11-NH2 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure a purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.

Coupling Reactions: It can be coupled with other molecules via peptide coupling reactions, especially when forming PROTACs.

Common Reagents and Conditions

Coupling Agents: Commonly used coupling agents include carbodiimides and phosphonium salts.

Solvents: Organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used.

Reaction Conditions: Reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation.

Major Products Formed

The major products formed from these reactions are typically conjugates of Pomalidomide-5-C11-NH2 (hydrochloride) with other ligands or proteins, which are used in various research applications .

Scientific Research Applications

Pomalidomide-5-C11-NH2 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of PROTACs, which are employed to degrade specific proteins.

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

Industry: Utilized in the development of new therapeutic agents and drug discovery processes

Mechanism of Action

Pomalidomide-5-C11-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s ability to recruit CRBN and form PROTACs allows for the selective degradation of specific proteins, making it a powerful tool in targeted therapy .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: An immunomodulatory drug with similar structural features but less potent.

Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and antineoplastic properties.

Pomalidomide: The parent compound of Pomalidomide-5-C11-NH2 (hydrochloride), used in the treatment of multiple myeloma.

Uniqueness

Pomalidomide-5-C11-NH2 (hydrochloride) is unique due to its specific design as a CRBN ligand, which allows it to be used in the formation of PROTACs. This capability distinguishes it from other similar compounds and enhances its utility in targeted protein degradation .

Properties

Molecular Formula |

C24H35ClN4O4 |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

5-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C24H34N4O4.ClH/c25-14-8-6-4-2-1-3-5-7-9-15-26-17-10-11-18-19(16-17)24(32)28(23(18)31)20-12-13-21(29)27-22(20)30;/h10-11,16,20,26H,1-9,12-15,25H2,(H,27,29,30);1H |

InChI Key |

PBUSIUNWHXRGHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.